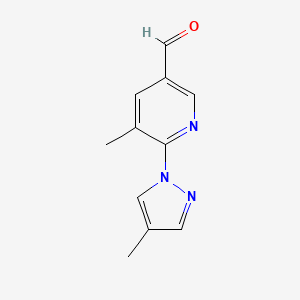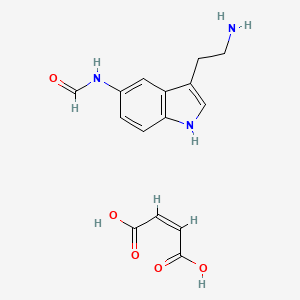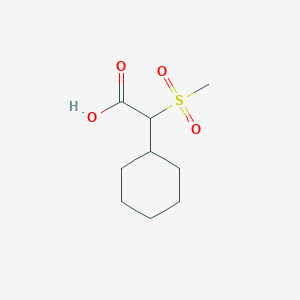
2-Cyclohexyl-2-methanesulfonylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C9H16O4S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group and a methanesulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-methanesulfonylacetic acid typically involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, reaction optimization, and product isolation. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions: 2-Cyclohexyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
科学的研究の応用
2-Cyclohexyl-2-methanesulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Cyclohexyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Methanesulfonic acid: A simpler analog with similar sulfonyl functionality but lacks the cyclohexyl group.
Cyclohexylamine: Shares the cyclohexyl group but lacks the methanesulfonyl and acetic acid functionalities.
Uniqueness: 2-Cyclohexyl-2-methanesulfonylacetic acid is unique due to the combination of the cyclohexyl and methanesulfonyl groups, which impart distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with simpler analogs .
特性
分子式 |
C9H16O4S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
2-cyclohexyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChIキー |
HRRNHQWZGLRQIL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(C1CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323632.png)
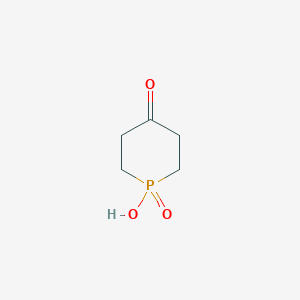
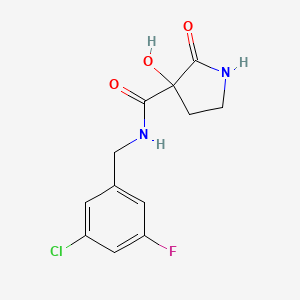

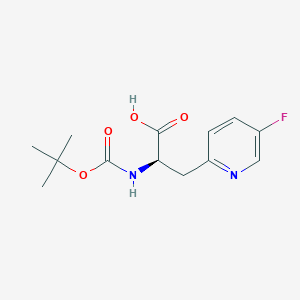
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)

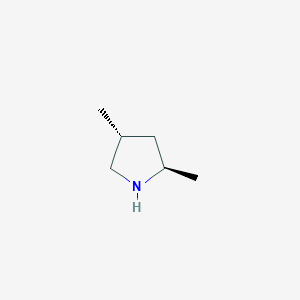
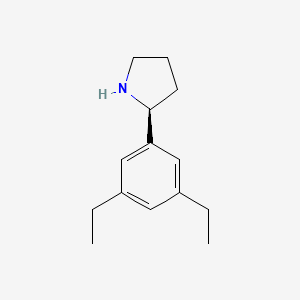
![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
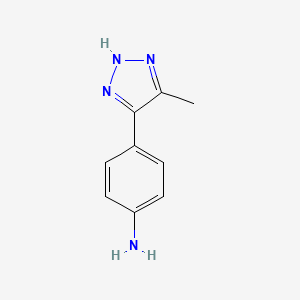
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
